molecular formula C13H9ClN2O3 B2860377 5-chloro-2-nitro-N-phenylbenzamide CAS No. 219487-62-4

5-chloro-2-nitro-N-phenylbenzamide

Cat. No.: B2860377
CAS No.: 219487-62-4
M. Wt: 276.68
InChI Key: KJXQFOZMYIGIQB-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-phenylbenzamide is an organic compound belonging to the class of nitrobenzenes. It is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amide group attached to a phenyl ring. This compound is known for its applications in scientific research, particularly as a selective and irreversible antagonist of peroxisome proliferator-activated receptor gamma (PPARγ) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-phenylbenzamide typically involves the nitration of 5-chloro-N-phenylbenzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-2-nitro-N-phenylbenzamide is widely used in scientific research due to its role as a PPARγ antagonist. Its applications include:

Mechanism of Action

5-chloro-2-nitro-N-phenylbenzamide exerts its effects by binding to the ligand-binding site of PPARγ, thereby inhibiting its activity. This inhibition affects various cellular processes, including adipocyte differentiation and lipid metabolism. The compound also influences the expression of genes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-nitro-N-phenylbenzamide is unique due to its high selectivity and irreversible binding to PPARγ. This makes it a valuable tool in research for studying the specific roles of PPARγ without off-target effects .

Properties

IUPAC Name

5-chloro-2-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-9-6-7-12(16(18)19)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXQFOZMYIGIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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